molecular formula C13H10Cl2N6OS B6533490 N-(3,4-dichlorophenyl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide CAS No. 1058433-58-1

N-(3,4-dichlorophenyl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide

Cat. No. B6533490
CAS RN: 1058433-58-1
M. Wt: 369.2 g/mol
InChI Key: RGYBPTZVHDEFFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups and rings. It has a dichlorophenyl group, a triazolopyrimidine ring, and a sulfanylacetamide group. These groups are common in many pharmaceuticals and could potentially have various biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the triazolopyrimidine ring and the attachment of the dichlorophenyl and sulfanylacetamide groups. Unfortunately, without specific literature or patents on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The dichlorophenyl group is a type of halogenated aromatic ring, which can participate in various chemical reactions. The triazolopyrimidine ring is a type of heterocyclic ring, which often has biological activity. The sulfanylacetamide group contains a sulfur atom, which can form strong bonds and contribute to the stability of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The dichlorophenyl group could potentially undergo electrophilic aromatic substitution reactions. The triazolopyrimidine ring might be able to participate in reactions with nucleophiles or bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the dichlorophenyl group, which is quite electronegative and could influence the compound’s polarity and solubility .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential biological activities. It could also be interesting to compare this compound with other compounds that have similar structures .

properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N6OS/c1-21-12-11(19-20-21)13(17-6-16-12)23-5-10(22)18-7-2-3-8(14)9(15)4-7/h2-4,6H,5H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYBPTZVHDEFFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.